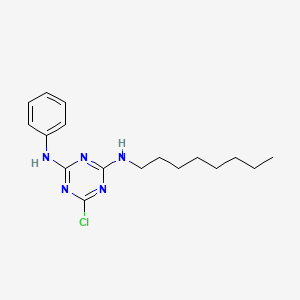![molecular formula C24H31BrN4O3 B11540208 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B11540208.png)
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide is a complex organic compound characterized by its unique structural features, including a bromo-substituted phenoxy group, a hydrazinylidene linkage, and a diethylamino-substituted benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide typically involves multiple steps:
-
Formation of the Phenoxyacetyl Hydrazide
Starting Materials: 2-bromo-4-methylphenol and chloroacetyl chloride.
Reaction Conditions: The phenol is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-bromo-4-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-bromo-4-methylphenoxyacetyl hydrazide.
-
Condensation Reaction
Starting Materials: 2-bromo-4-methylphenoxyacetyl hydrazide and 4-(diethylamino)benzaldehyde.
Reaction Conditions: The hydrazide is condensed with 4-(diethylamino)benzaldehyde under acidic conditions to form the hydrazone intermediate.
-
Formation of the Final Compound
Starting Materials: Hydrazone intermediate and butanoyl chloride.
Reaction Conditions: The hydrazone is acylated with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the phenoxy and hydrazinylidene moieties.
Common Reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction
- Reduction can occur at the hydrazinylidene linkage.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The bromo group on the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding phenolic and hydrazone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Bioconjugation: Can be used to modify biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
-
(3E)-3-{2-[(2-chloro-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide
- Similar structure but with a chloro group instead of a bromo group.
Comparison: The bromo derivative may exhibit different reactivity and biological activity due to the halogen’s size and electronegativity.
-
(3E)-3-{2-[(2-bromo-4-ethylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide
- Similar structure but with an ethyl group instead of a methyl group.
Comparison: The ethyl derivative may have different steric properties, affecting its reactivity and interaction with biological targets.
Uniqueness
The unique combination of a bromo-substituted phenoxy group, a hydrazinylidene linkage, and a diethylamino-substituted benzyl group in (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C24H31BrN4O3 |
|---|---|
分子量 |
503.4 g/mol |
IUPAC 名称 |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-[[4-(diethylamino)phenyl]methyl]butanamide |
InChI |
InChI=1S/C24H31BrN4O3/c1-5-29(6-2)20-10-8-19(9-11-20)15-26-23(30)14-18(4)27-28-24(31)16-32-22-12-7-17(3)13-21(22)25/h7-13H,5-6,14-16H2,1-4H3,(H,26,30)(H,28,31)/b27-18+ |
InChI 键 |
AQGSAZLVQXKQRJ-OVVQPSECSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(=O)C/C(=N/NC(=O)COC2=C(C=C(C=C2)C)Br)/C |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CNC(=O)CC(=NNC(=O)COC2=C(C=C(C=C2)C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11540135.png)
![N'-[(1E)-2-Methylcyclohexylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11540142.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11540149.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B11540155.png)

![1-[(Naphthalen-1-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B11540175.png)
![2-methoxy-4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol](/img/structure/B11540187.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11540205.png)
![2,4-Dibromo-6-[(Z)-({2-[5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11540206.png)
![4-(4-nitrophenyl)-2-{4-[4-(4-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11540211.png)
![2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11540220.png)
![4-bromo-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540226.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540227.png)
![N-benzyl-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11540239.png)
